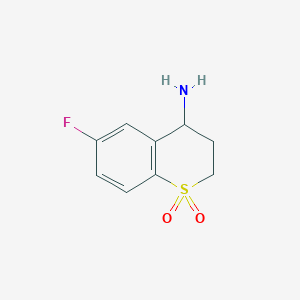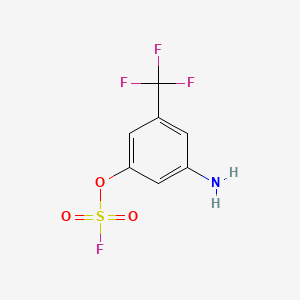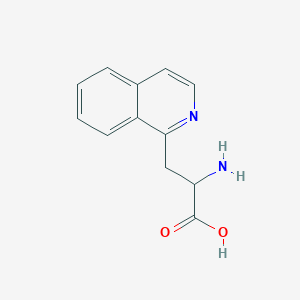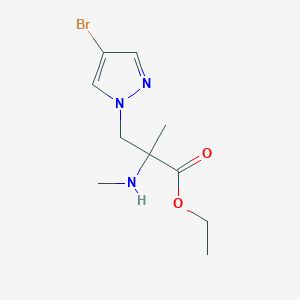
tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring substituted with a hydroxy group and a morpholine ring, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a diester.
Introduction of the Hydroxy Group: The hydroxy group is introduced via a selective reduction reaction, often using sodium borohydride (NaBH4) in methanol.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where the morpholine acts as a nucleophile.
Protection of Functional Groups: tert-Butyl groups are often used to protect the carboxylate and hydroxy groups during the synthesis to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the tert-butyl protecting groups using hydrogenation or acidic conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM).
Reduction: Hydrogen gas (H2) with a palladium catalyst or acidic conditions using trifluoroacetic acid (TFA).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Removal of tert-butyl groups to yield the free acid or alcohol.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its versatility allows for the production of high-value products with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and morpholine groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl (3R,4R)-3-hydroxy-4-(piperidin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a piperidine ring instead of morpholine.
tert-Butyl (3R,4R)-3-hydroxy-4-(pyrrolidin-4-yl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of morpholine.
Uniqueness
tert-Butyl (3R,4R)-3-hydroxy-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C13H24N2O4 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
tert-butyl (3R,4R)-3-hydroxy-4-morpholin-4-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-10(11(16)9-15)14-4-6-18-7-5-14/h10-11,16H,4-9H2,1-3H3/t10-,11-/m1/s1 |
Clé InChI |
HFGUEMVGIZKACW-GHMZBOCLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N2CCOCC2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C(C1)O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
![6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B13556197.png)
![O-[(2-bromophenyl)methyl]hydroxylamine](/img/structure/B13556208.png)
![3'-Bromo-2'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13556217.png)
![rac-methyl (2aR,7bR)-1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate hydrochloride](/img/structure/B13556220.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3-(1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamidedihydrochloride](/img/structure/B13556229.png)
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)


